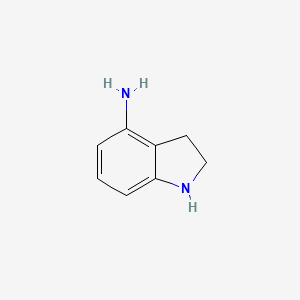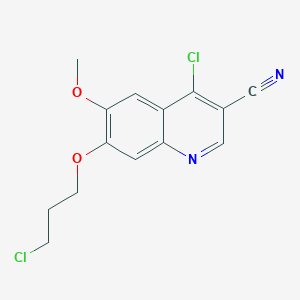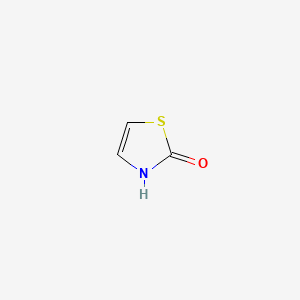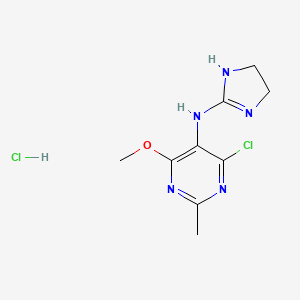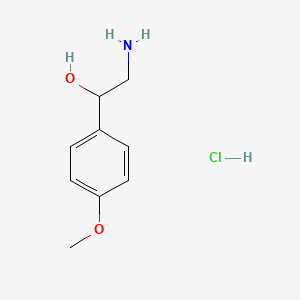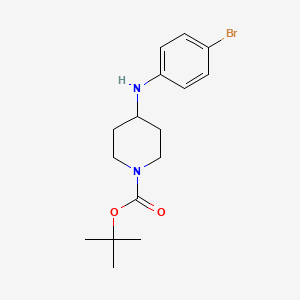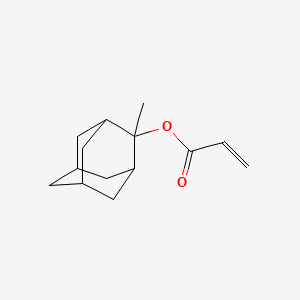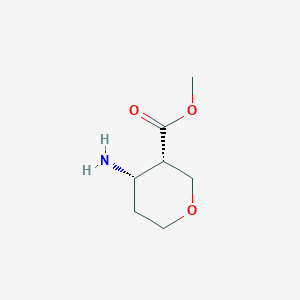
(3S,4S)-Methyl-4-Aminotetrahydro-2H-pyran-3-carboxylat
Übersicht
Beschreibung
“(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate” is a chemical compound with CAS No. 785776-21-8. It is used for pharmaceutical testing and is offered by various suppliers .
Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, and other characteristics. For this compound, the molecular weight is 159.18 . Other specific physical and chemical properties are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Synthese von chiralen Bausteinen
Die Verbindung dient als chiraler Baustein bei der Synthese komplexer organischer Moleküle. Ihre Stereochemie ist besonders nützlich für die Konstruktion von Molekülen mit hoher optischer Reinheit, was in der pharmazeutischen Industrie für die Herstellung von Medikamenten mit spezifischen enantiomeren Formen unerlässlich ist .
Entwicklung von antiviralen Wirkstoffen
Forscher haben die Verwendung dieser Verbindung bei der Entwicklung von antiviralen Wirkstoffen untersucht. Ihre Struktur kann so modifiziert werden, dass sie mit viralen Proteinen interagiert, wodurch die Replikation von Viren möglicherweise gehemmt wird .
Herstellung von entzündungshemmenden Verbindungen
Das Gerüst der Verbindung ist für die Entwicklung von entzündungshemmenden Wirkstoffen von Vorteil. Durch die Funktionalisierung des Tetrahydro-2H-pyranrings können Chemiker neue Moleküle entwickeln, die entzündungshemmende Signalwege modulieren .
Forschung im Bereich der Pflanzenschutzmittel
In der Landwirtschaft könnte diese Verbindung zur Synthese von Pestiziden oder Herbiziden verwendet werden. Ihre chemische Struktur ermöglicht die Addition verschiedener funktioneller Gruppen, die spezifische Schädlinge oder Unkräuter bekämpfen können .
Anwendungen in der Materialwissenschaft
Die Verbindung hat potenzielle Anwendungen in der Materialwissenschaft, insbesondere bei der Synthese von Polymeren oder als Additiv zur Verbesserung der Eigenschaften von Materialien. Ihre robuste Ringstruktur kann Polymeren Haltbarkeit und Widerstandsfähigkeit verleihen .
Katalysatordesign
Diese Verbindung kann auch beim Design von Katalysatoren für chemische Reaktionen verwendet werden. Ihre Fähigkeit, stabile Zwischenprodukte zu bilden, kann die Effizienz und Selektivität katalytischer Prozesse verbessern .
Safety and Hazards
The safety data sheet (SDS) provides information about the potential hazards of a compound and how to handle it safely. For this compound, the hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include measures to take if medical advice is needed, how to keep the compound out of reach of children, and instructions for handling and storage .
Eigenschaften
IUPAC Name |
methyl (3S,4S)-4-aminooxane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-10-7(9)5-4-11-3-2-6(5)8/h5-6H,2-4,8H2,1H3/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVOQXPMPPTFRW-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1COCC[C@@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478195 | |
| Record name | Methyl (3S,4S)-4-aminooxane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
785776-21-8 | |
| Record name | Methyl (3S,4S)-4-aminooxane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


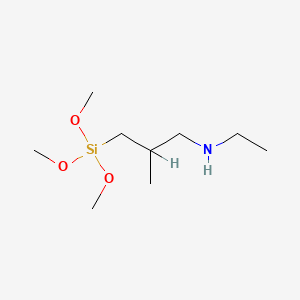
![Rucl2[(S)-xylbinap][(S,S)-dpen]](/img/structure/B1589699.png)
